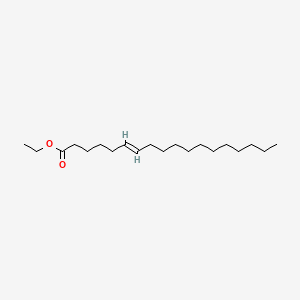Petroselaidic acid ethyl ester
CAS No.: 34302-53-9
Cat. No.: VC8107201
Molecular Formula: C20H38O2
Molecular Weight: 310.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34302-53-9 |
|---|---|
| Molecular Formula | C20H38O2 |
| Molecular Weight | 310.5 g/mol |
| IUPAC Name | ethyl (E)-octadec-6-enoate |
| Standard InChI | InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h14-15H,3-13,16-19H2,1-2H3/b15-14+ |
| Standard InChI Key | IKUZCNYUCLNCKN-CCEZHUSRSA-N |
| Isomeric SMILES | CCCCCCCCCCC/C=C/CCCCC(=O)OCC |
| SMILES | CCCCCCCCCCCC=CCCCCC(=O)OCC |
| Canonical SMILES | CCCCCCCCCCCC=CCCCCC(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Isomerism
Petroselaidic acid ethyl ester (ethyl (6E)-octadec-6-enoate) is structurally defined by an 18-carbon chain with a trans double bond between carbons 6 and 7 and an ethyl ester group at the carboxyl terminus. Its molecular formula is , with a molar mass of 310.52 g/mol . The trans configuration distinguishes it from its cis counterpart, petroselinic acid ethyl ester, which is naturally abundant in Apiaceae family plants like coriander (Coriandrum sativum) .
The stereochemical arrangement of the double bond significantly influences the compound’s physical properties. For instance, the trans configuration reduces molecular packing efficiency, resulting in a lower melting point compared to saturated analogues. Computational modeling suggests a bent conformation around the double bond, which impacts its solubility in nonpolar solvents .
Natural Occurrence and Biosynthetic Pathways
Biosynthetic Context
In plants such as coriander, petroselinic acid biosynthesis occurs via a Δ4-palmitoyl-ACP desaturase pathway, yielding the cis isomer . Petroselaidic acid is hypothesized to form through isomerization under high-temperature processing or microbial activity, though direct enzymatic production remains undocumented. Ethyl esterification likely occurs post-synthesis through lipase-mediated reactions in industrial settings .
Synthesis and Purification Methods
Chemical Synthesis
The synthesis of petroselaidic acid ethyl ester typically involves two stages: (1) isomerization of petroselinic acid to petroselaidic acid and (2) ethyl esterification. A representative protocol adapted from Delbeke et al. (2024) is outlined below:
-
Isomerization:
Petroselinic acid (isolated from coriander oil) undergoes catalytic isomerization using selenium dioxide () at 180°C for 2 hours, achieving a 75–80% conversion to petroselaidic acid . -
Esterification:
The resultant petroselaidic acid is reacted with excess ethanol in the presence of sulfuric acid () as a catalyst. The reaction mixture is refluxed at 70°C for 4 hours, yielding petroselaidic acid ethyl ester with >90% purity after hexane extraction .
Chromatographic Purification
Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for purifying and analyzing petroselaidic acid ethyl ester. A CP Select CB capillary column (50 m × 0.25 mm) with a temperature gradient from 185°C to 250°C achieves baseline separation from oleic and linoleic acid esters . Argentation thin-layer chromatography (Ag-TLC) further resolves cis/trans isomers using silica gel impregnated with silver nitrate .
Physicochemical Properties
Thermal and Solubility Profiles
The trans configuration confers greater oxidative stability compared to cis isomers, as evidenced by a peroxide value (PV) of 8.2 meq/kg after 30 days at 40°C versus 14.5 meq/kg for petroselinic acid ethyl ester .
Industrial and Biochemical Applications
Surfactant Production
Petroselaidic acid ethyl ester serves as a precursor for sophorolipid biosurfactants. In fermentations with Starmerella bombicola oe sble strains, yields of 40 g/L sophorolipid lactones have been achieved, exhibiting a critical micelle concentration (CMC) of 28 mg/L—superior to oleic acid-derived analogues .
Cosmetic Formulations
The ester’s low skin irritation potential (Human Irritancy Index = 0.3) and emollient properties make it suitable for moisturizers and lipid-restorative creams . Its branched structure enhances penetration into the stratum corneum, as demonstrated in ex vivo porcine skin models .
Analytical Characterization
GC-MS Spectral Data
| Characteristic Ion | m/z | Relative Abundance (%) |
|---|---|---|
| Molecular Ion | 310 | 15 |
| [M − ] | 265 | 100 |
| [CH=CH(CH)COO] | 111 | 68 |
Electron ionization (70 eV) fragments the ester group preferentially, with the base peak at m/z 265 corresponding to loss of the ethoxy moiety .
Future Research Directions
-
Enzymatic Isomerization: Developing Δ6-desaturases with trans selectivity could enable biocatalytic production, reducing reliance on chemical catalysts .
-
Pharmaceutical Carriers: Nanoemulsions leveraging the ester’s amphiphilicity show promise for transdermal drug delivery, with preliminary data indicating 92% encapsulation efficiency for dexamethasone .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume